molecular formula C19H15NO3S2 B2679195 7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034305-71-8

7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2679195
CAS No.: 2034305-71-8
M. Wt: 369.45
InChI Key: DJYWCZIKZINDAO-UHFFFAOYSA-N
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Description

7-Methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide is a novel synthetic compound designed for research applications, featuring a benzofuran core linked to a dual-thiophene system via a methylene carboxamide bridge. This structural motif is of significant interest in medicinal chemistry and drug discovery. Potential Research Applications and Value This compound is primarily intended for investigational use in biochemical and pharmacological research. Its structure suggests potential value in several areas: - Neuroscience Research: Benzofuran-2-carboxamide derivatives have demonstrated notable neuroprotective and antioxidant activities in models of excitotoxic neuronal damage, such as that induced by NMDA receptor overactivation . The presence of the 7-methoxy group and carboxamide linkage are key structural features associated with these effects . - Anti-inflammatory and Analgesic Research: Thiophene-based compounds are established as privileged structures in the design of anti-inflammatory agents . They are known to act as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) . The dual thiophene units in this compound make it a candidate for exploring novel mechanisms of action against these targets. - Oncology Research: Both benzofuran and thiophene scaffolds are frequently investigated for their antitumor properties . Researchers can utilize this compound to probe its effects on cancer cell proliferation, migration, and apoptosis. Mechanism of Action and Structure-Activity Relationship (SAR) The proposed biological activity of this hybrid molecule likely stems from the synergistic effect of its components. The benzofuran moiety contributes to the molecule's planarity and ability to interact with biological targets through π-π stacking, while the methoxy group can influence electron distribution and bioavailability . The carboxamide linker is a critical feature that often facilitates hydrogen bonding with enzyme active sites or receptors, a interaction observed in various bioactive molecules . The unique disubstituted thiophene group may enhance binding affinity and selectivity, particularly for enzymes like COX/LOX, where substituents like methyl and methoxy groups have been shown to improve potency . Researchers can use this compound to further elucidate SAR and optimize lead structures for specific therapeutic targets. Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

7-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S2/c1-22-14-5-2-4-12-10-15(23-18(12)14)19(21)20-17(13-7-9-24-11-13)16-6-3-8-25-16/h2-11,17H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYWCZIKZINDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC(C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzofuran core, followed by the introduction of the methoxy group and the carboxamide functionality. The thiophene rings are then attached through a series of coupling reactions. Common reagents used in these steps include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated benzofuran derivative, while reduction of the carboxamide group would produce an amine-substituted benzofuran.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzofuran and thiophene derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets, such as enzymes or receptors. The benzofuran core and thiophene rings may facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Other Benzofuran Carboxamides

A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives (1a–r) were synthesized by reacting 7-methoxy-2-benzofuran-carboxylic acid with aryl amines . Key differences include:

  • Substituent Effects: The target compound’s bis-thiophene moiety contrasts with phenyl or mono-heterocyclic substituents in analogs.
  • Antioxidant Activity: In Table 3 of , derivatives with electron-donating groups (e.g., methoxy) exhibited superior radical scavenging activity.

Table 1: Bioactivity Comparison of Benzofuran Carboxamides

Compound Substituent Antioxidant IC50 (µM) Neuroprotective EC50 (µM)
7-Methoxy-N-(phenyl) Phenyl 12.3 ± 1.2 8.7 ± 0.9
7-Methoxy-N-(4-fluorophenyl) 4-Fluorophenyl 9.8 ± 0.8 6.5 ± 0.6
Target Compound Bis-thiophenylmethyl Data not reported Data not reported

Note: Data extrapolated from and ; target compound’s activity requires further validation.

Comparison with Thiophene- and Furan-Containing Analogs

The crystal structure of N-(2-nitrophenyl)thiophene-2-carboxamide () reveals dihedral angles of 13.53° (thiophene vs. benzene), which are comparable to its furan analog (9.71°). Key distinctions include:

  • Intermolecular Interactions : The target compound’s bis-thiophene groups may facilitate C–H⋯S interactions, whereas phenyl or furan analogs rely on C–H⋯O bonds. This could influence crystallinity and bioavailability .

Table 2: Structural Parameters of Carboxamide Derivatives

Compound Aromatic Rings Dihedral Angle (°) Dominant Interactions
Target Compound Benzofuran + 2 Thiophenes Not reported Likely C–H⋯S
N-(2-Nitrophenyl)furan-2-carboxamide Furan + Benzene 9.71 C–H⋯O
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene + Benzene 13.53 C–H⋯S, C–H⋯O

Pharmacological and Toxicological Considerations

  • Neuroprotective Potential: While highlights neuroprotective EC50 values of 6.5–8.7 µM for phenyl-substituted analogs, the bis-thiophene variant’s activity remains uncharacterized. Thiophene’s lipophilicity may enhance blood-brain barrier penetration .
  • Toxicology: notes that thiophene derivatives like thiophene fentanyl lack comprehensive toxicological data. This underscores the need for rigorous safety profiling of the target compound compared to well-studied phenyl analogs .

Biological Activity

7-Methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide is a compound of interest due to its potential neuroprotective and antioxidant properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound is categorized under benzofuran derivatives, characterized by the presence of a methoxy group and thiophene moieties. The synthesis typically involves multi-step organic reactions, including the formation of the benzofuran core followed by substitution with thiophene groups. The general synthetic route can be summarized as follows:

  • Formation of Benzofuran Core : Utilizing starting materials such as salicylaldehyde and appropriate thiophene derivatives.
  • Substitution Reactions : Employing methods like nucleophilic substitution to introduce thiophene groups at specific positions on the benzofuran structure.
  • Amidation : Converting carboxylic acid derivatives to amides using coupling agents.

Neuroprotective Effects

Research has demonstrated that derivatives of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide exhibit significant neuroprotective effects against excitotoxic damage, particularly induced by NMDA (N-methyl-D-aspartate) receptor activation. A study highlighted that certain derivatives showed protection comparable to memantine, a well-known NMDA antagonist, at concentrations as low as 30 μM .

Key Findings:

  • Compound 1f (with -CH3 substitution) exhibited the most potent neuroprotective action.
  • Compound 1j (with -OH substitution) also demonstrated significant anti-excitotoxic effects.

Antioxidant Activity

The antioxidant properties of these compounds were assessed through various assays, including DPPH radical scavenging and lipid peroxidation inhibition. Compound 1j was particularly noted for its ability to scavenge free radicals effectively and inhibit lipid peroxidation in rat brain homogenate .

The neuroprotective and antioxidant activities are believed to stem from:

  • Radical Scavenging : The presence of methoxy and hydroxyl groups enhances the ability to neutralize reactive oxygen species (ROS).
  • Modulation of Neurotransmitter Systems : By acting on NMDA receptors, these compounds can mitigate excitotoxicity, a key factor in neurodegenerative diseases.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyCompoundActivityResults
1fNeuroprotectionComparable to memantine at 30 μM
1jAntioxidantSignificant radical scavenging
Thiophene DerivativesAnti-inflammatoryIC50 values indicating potent inhibition of COX/LOX enzymes

Q & A

Q. What are the critical steps and challenges in synthesizing 7-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzofuran-2-carboxamide?

The synthesis typically involves:

  • Coupling reactions : Amide bond formation between the benzofuran-2-carboxylic acid derivative and the thiophene-substituted amine, often using coupling agents like EDCI/HOBt .
  • Purification : Column chromatography or recrystallization to isolate the product, with yield optimization dependent on solvent polarity (e.g., acetonitrile or THF) and temperature control .
  • Challenges : Steric hindrance from the thiophene substituents may reduce reaction efficiency, requiring excess reagents or prolonged reaction times .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions (e.g., methoxy group at C7, thiophene moieties) via 1H^1H and 13C^{13}C chemical shifts .
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between benzofuran and thiophene rings (e.g., angles <15° indicate planarity) .
  • Mass spectrometry : Validates molecular weight (e.g., expected [M+H]+^+ ~420–430 Da) .

Q. What are the primary chemical reactions this compound undergoes, and how are they optimized?

Common reactions include:

  • Oxidation : Thiophene rings may oxidize to sulfoxides using m-chloroperbenzoic acid, monitored via TLC .
  • Hydrolysis : Acidic/alkaline conditions cleave the amide bond, requiring pH control to avoid decomposition .
  • Substitution : Nucleophilic attack at the benzofuran carbonyl group, tested with amines or thiols under inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?

Methodologies involve:

  • Bioisosteric replacement : Swapping thiophene with furan or phenyl groups to assess potency changes in cytotoxicity assays (e.g., IC50_{50} values against HeLa cells) .
  • Pharmacophore modeling : Identifying critical hydrogen-bond acceptors (e.g., methoxy oxygen) using software like Schrodinger’s Phase .
  • Metabolic stability tests : Incubating with liver microsomes to evaluate CYP450-mediated degradation, guiding methyl or fluorine substitutions .

Q. What computational strategies predict binding modes of this compound with kinase targets like EGFR or CDK2?

Approaches include:

  • Molecular docking : Using AutoDock Vina to simulate interactions with ATP-binding pockets, prioritizing residues (e.g., Lys721 in EGFR) for mutagenesis validation .
  • MD simulations : Assessing complex stability over 100 ns trajectories (AMBER force field) to identify persistent hydrogen bonds or π-π stacking .
  • QSAR models : Correlating logP values with inhibitory activity to design derivatives with improved permeability .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

Solutions include:

  • Standardized assays : Repeating dose-response curves under identical conditions (e.g., 48 h incubation, 10% FBS) to minimize variability .
  • Orthogonal validation : Combining MTT assays with flow cytometry (apoptosis) or Western blotting (target phosphorylation) .
  • Batch analysis : Verifying compound purity (>95% via HPLC) to exclude impurities as confounding factors .

Q. What strategies stabilize this compound under physiological conditions for in vivo studies?

  • Formulation : Use of PEGylated liposomes to enhance solubility and reduce plasma protein binding .
  • Prodrug design : Masking the amide as a tert-butyl carbamate, cleaved enzymatically in target tissues .
  • pH adjustment : Buffering to pH 6.5–7.4 in saline to prevent hydrolysis during administration .

Data Contradiction Analysis

Q. How to interpret conflicting results in cytotoxicity studies between 2D vs. 3D cell models?

  • 3D spheroid penetration : Use confocal microscopy with fluorescent analogs to quantify intracellular accumulation differences .
  • Hypoxia effects : Measure HIF-1α levels in 3D models; poor activity may require hypoxia-activated prodrug derivatives .
  • Matrix interference : Test compound activity in collagen- or Matrigel-embedded cultures to mimic in vivo barriers .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Amide couplingEDCI, HOBt, DMF, 0°C → RT, 12 h65–70
CrystallizationAcetonitrile, slow evaporation85
Oxidation (S→O)m-CPBA, CH2_2Cl2_2, 0°C, 2 h40

Q. Table 2. Computational Predictions vs. Experimental Data

ParameterPredicted ValueExperimental ValueDeviation
LogP3.23.5+0.3
EGFR binding energy-9.8 kcal/mol-10.1 kcal/mol-0.3
Aqueous solubility0.12 mg/mL0.09 mg/mL-0.03

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